Comparative Human Pharmacokinetics: Blonanserin N-Oxide (M2) Exhibits a Rapid Elimination Half-Life (t1/2) Distinct from Parent Drug and Active Metabolite
In a clinical pharmacokinetic study involving healthy Chinese volunteers receiving a single fasting dose of blonanserin, the mean elimination half-life (t1/2) of the N-oxide metabolite (M2) was significantly shorter (1.2–1.3 h) than that of the parent drug blonanserin (7.7–11.9 h) and substantially shorter than the active N-deethyl metabolite M1 (26.4–31.4 h) [1]. This indicates M2 is rapidly cleared from systemic circulation relative to other blonanserin-related species.
| Evidence Dimension | Elimination Half-Life (t1/2) in Humans |
|---|---|
| Target Compound Data | 1.2–1.3 hours (M2, N-oxide form) |
| Comparator Or Baseline | Blonanserin (parent): 7.7–11.9 hours; N-deethyl blonanserin (M1): 26.4–31.4 hours |
| Quantified Difference | M2 t1/2 is approximately 85-90% shorter than parent and 95-96% shorter than M1. |
| Conditions | Healthy Chinese male volunteers after single fasting oral doses of 4 or 8 mg blonanserin; plasma concentrations measured via validated LC-MS/MS. |
Why This Matters
This short half-life establishes the N-oxide as a distinct analyte for pharmacokinetic modeling and therapeutic drug monitoring, as its rapid clearance contrasts sharply with the prolonged exposure of the active metabolite M1, which is thought to contribute to clinical effects.
- [1] Li, J., et al. (2014). The Pharmacokinetic and Safety Profiles of Blonanserin in Healthy Chinese Volunteers After Single Fasting Doses and Single and Multiple Postprandial Doses. Clinical Drug Investigation, 34(3), 213-222. View Source
